
N-((1-hydroxycyclopentyl)méthyl)-2-méthoxybenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a class of organic compounds widely studied for their diverse applications in medicine, industry, and as reagents in chemical synthesis. They are characterized by the sulfonamide group (-SO2NH2) attached to an aromatic ring, making them versatile in chemical reactions and properties.
Synthesis Analysis
Sulfonamides, including those with methoxybenzene and cyclopentyl groups, are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. For instance, Abbasi et al. (2018) discussed the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. Karakaya et al. (2015) performed a spectroscopic analysis on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, providing insight into the vibrational frequencies, geometric parameters, and interaction energies within the molecule (Karakaya et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including condensation, sulfonation, and substitution reactions. Pu et al. (2016) explored the reactivity of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, showcasing its potential in synthesizing chlorinated organic compounds (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their applications. Rodrigues et al. (2015) investigated the crystal structures of similar sulfonamide compounds, revealing the importance of intermolecular interactions in determining their solid-state architecture (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Debbabi et al. (2020) synthesized heterocyclic benzenesulfonamide derivatives and evaluated their biological activities, illustrating the chemical versatility and potential applications of sulfonamides (Debbabi et al., 2020).
Applications De Recherche Scientifique
Solvants de synthèse peptidique : 2-Méthyltétrahydrofurane (2-MeTHF) et éther méthylique de cyclopentyle (CPME)
La synthèse peptidique, une étape cruciale dans la découverte de médicaments, repose souvent sur des solvants toxiques comme le dichlorométhane (DCM) et le diméthylformamide (DMF). Cependant, des alternatives plus écologiques gagnent en popularité. Les chercheurs ont évalué le 2-MeTHF et le CPME comme substituts des solvants traditionnels dans la synthèse peptidique en phase solide (SPPS). Voici ce qu'ils ont trouvé :
- CPME : Bien qu'il soit éclipsé par le 2-MeTHF, le CPME offre toujours des performances correctes avec le DIC/HOBt et le DIC/OxymaPure, offrant une conversion supérieure à 90 % et une réduction de la racémisation .
Réactions multicomposants (RMC) avec des indoles
Les indoles, y compris notre composé d'intérêt, jouent un rôle essentiel dans les RMC. Plus précisément, la position N de l'indole peut agir comme un nucléophile, conduisant à des produits indoliques N-substitués. Les chercheurs ont exploré diverses RMC impliquant des indoles, élargissant ainsi leur utilité synthétique .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-18-11-6-2-3-7-12(11)19(16,17)14-10-13(15)8-4-5-9-13/h2-3,6-7,14-15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAEHCVEIUQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

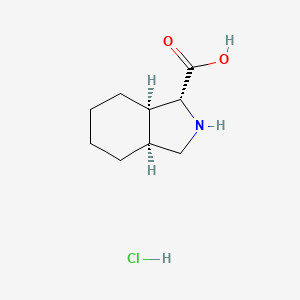
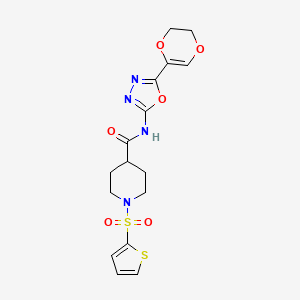
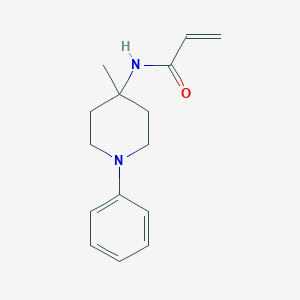
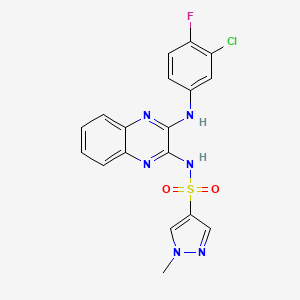
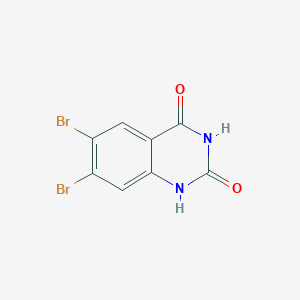
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)
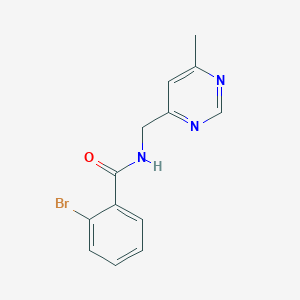
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)
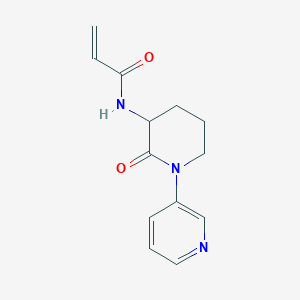
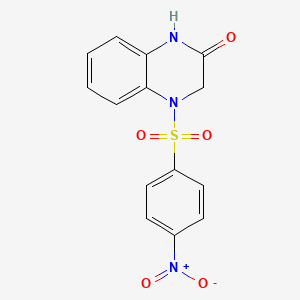
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)